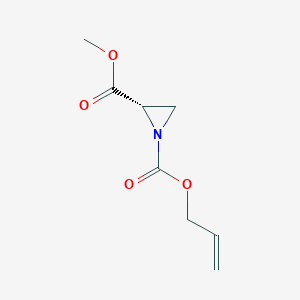

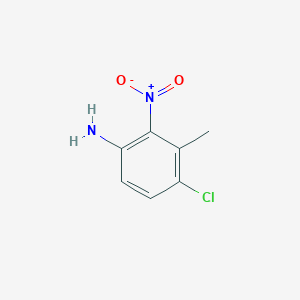

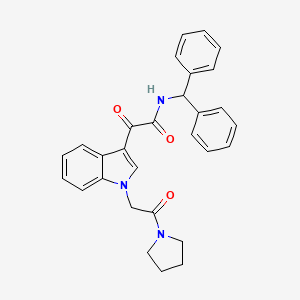

4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a subject of interest due to their potential biological activities. In the case of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the compound was synthesized and its structure was characterized, highlighting the importance of π–π interactions and N—H⋯N hydrogen-bonding in forming a three-dimensional network within the crystal . Similarly, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was synthesized using a one-pot method under base conditions, which provided several advantages such as excellent yields, short reaction times, and high purity. The elucidation of its chemical structure was achieved using various spectroscopic techniques, and its V-shaped crystal structure was determined by single crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of substituted benzene rings and the sulfonamide group. For instance, the V-shaped molecule of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has a dihedral angle of 84.31(9)° between the two benzene rings, which is a significant feature affecting its crystal packing and interactions such as hydrogen bonding and π interactions . These structural characteristics are crucial for the biological activity of sulfonamides and their interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, they do provide insights into the reactivity of similar sulfonamide compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrates the potential of sulfonamides to act as high-affinity inhibitors for specific enzymes . The biochemical evaluation of these compounds further emphasizes their reactivity and the ability to modulate biological pathways, which could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and π interactions play a significant role in determining the stability and solubility of these compounds. For example, the crystal packing of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as well as weak C–H⋯O, C–Cl⋯π, and π⋯π interactions . These interactions could affect the compound's melting point, solubility in various solvents, and overall chemical stability.

科学的研究の応用

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study aimed to determine if replacing an aromatic ring with a thiophene ring would retain the compound's biological activity. Such analogues, including thiophene derivatives, were assessed using the Ames test and cell-transformation assay, highlighting the importance of structural modifications in evaluating carcinogenic potential. This research underscores the significance of structural analogues in understanding and predicting the carcinogenicity of chemical compounds (Ashby et al., 1978).

Advanced Oxidation Processes in Environmental Science

The degradation of acetaminophen (ACT), a common pharmaceutical, has been extensively studied using advanced oxidation processes (AOPs). This research highlights the formation of various by-products and their biotoxicity, offering insights into the environmental impact of widespread pharmaceutical use. Such studies are crucial for developing strategies to mitigate the environmental presence of organic compounds, including pharmaceuticals and potentially related chemical substances (Qutob et al., 2022).

Carrier Solvents in Aquatic Toxicology

The role of carrier solvents in aquatic toxicity tests, especially for hydrophobic substances, has been critically reviewed. This research is relevant for evaluating the environmental impact of various chemicals, including the potential effects of novel compounds on aquatic organisms. Understanding solvent effects is essential for accurately assessing the toxicity of new chemical entities (Hutchinson et al., 2006).

Chemical Compounds as Carcinogenic Agents

A review of chemical compounds' carcinogenic properties, focusing on cholanthrene derivatives, provides insights into the structural and biological factors contributing to carcinogenic activity. This research emphasizes the importance of chemical structure in determining a compound's biological effects, including carcinogenic potential (Cook & Kennaway, 1938).

特性

IUPAC Name |

4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-13-4-7-18(10-14(13)2)22-12-17(11-20(22)24)21-27(25,26)19-8-5-16(6-9-19)15(3)23/h4-10,17,21H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSJMZGXBGHWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)